3-(3-Bromo-5-chlorophenyl)pyridine
Description
3-(3-Bromo-5-chlorophenyl)pyridine (CAS No. 777882-02-7) is a heteroaromatic compound with the molecular formula C₁₄H₉N₃ClBr and a molecular weight of 334.598 g/mol. Its structure consists of a pyridine ring linked to a 1H-pyrazol-1-yl group and a 3-bromo-5-chlorophenyl substituent. This compound is primarily utilized as a building block in pharmaceutical and agrochemical research due to its halogenated aromatic system, which enhances reactivity in cross-coupling reactions and bioactivity modulation .
Properties
Molecular Formula |
C11H7BrClN |
|---|---|
Molecular Weight |
268.53 g/mol |
IUPAC Name |
3-(3-bromo-5-chlorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrClN/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H |
InChI Key |
WAQLMAFHYBDROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-chlorophenyl)pyridine typically involves the halogenation of a phenylpyridine precursor. One common method is the bromination of 3-(5-chlorophenyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of 3-(3-Bromo-5-chlorophenyl)pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-chlorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the halogens.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
Scientific Research Applications
3-(3-Bromo-5-chlorophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes for studying biological processes.
Catalysis: The compound acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-chlorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, affecting its pharmacological profile. In materials science, the compound’s electronic properties are crucial for its function in devices like LEDs, where it facilitates charge transport and emission processes.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-(3-Bromo-5-chlorophenyl)pyridine with structurally related pyridine derivatives:
Key Observations :
- Halogen Influence : Bromine and chlorine substituents increase lipophilicity and stability, making these compounds suitable for hydrophobic interactions in drug-receptor binding. Fluorine (e.g., in 3-Bromo-2-chloro-5-fluoropyridine) introduces electronegativity, altering electronic properties and reactivity in nucleophilic substitutions .
- Functional Groups : Hydroxyl (e.g., 5-Bromo-2-chloropyridin-3-ol) or methoxy groups (e.g., 3-Bromo-5-Methoxypyridine) enhance solubility and hydrogen-bonding capacity, which is critical in drug design .
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